2-Cyanoethyltrichlorosilane

Purification Physical State Combinationatorial Chemistry

Water-sensitive substrates demand anhydrous surface functionalization. 2-Cyanoethyltrichlorosilane meets this challenge by coupling a rapidly hydrolyzing -SiCl₃ anchor with a polar cyanoethyl tail, enabling direct covalent grafting without pre-hydrolysis. • Anhydrous SAM formation preserves freshly etched silicon and reactive metal oxide integrity. • Vapor-phase delivery (bp 109°C/30 mmHg) enables solvent-free, conformal CVD coating of high-aspect-ratio microstructures. • Recrystallizable low-melt solid (mp 35°C) provides electronic-grade purity for trialkoxysilane derivatization. Standard R&D and bulk quantities available with full analytical documentation.

Molecular Formula C3H4Cl3NSi
Molecular Weight 188.51 g/mol
CAS No. 10731-22-3
Cat. No. B088444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyanoethyltrichlorosilane
CAS10731-22-3
Molecular FormulaC3H4Cl3NSi
Molecular Weight188.51 g/mol
Structural Identifiers
SMILESC(C[Si](Cl)(Cl)Cl)C#N
InChIInChI=1S/C3H4Cl3NSi/c4-8(5,6)3-1-2-7/h1,3H2
InChIKeyOLBGECWYBGXCNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyanoethyltrichlorosilane: Bifunctional Silane Overview


2‑Cyanoethyltrichlorosilane (β‑cyanoethyltrichlorosilane, CAS 10731‑22‑3) is a short‑chain organosilane that couples a highly electrophilic trichlorosilyl (–SiCl₃) anchoring group with a polar, hydrogen‑bond‑accepting cyanoethyl (–CH₂CH₂CN) tail [1]. This dual functionality enables both robust covalent attachment to hydroxylated inorganic surfaces (glass, silica, metal oxides) via siloxane bond formation and subsequent chemical elaboration through the nitrile group [2]. With a molecular weight of 188.51 g mol⁻¹, a density of 1.356 g cm⁻³, and a melting point of 35 °C that makes it a low‑melting solid at ambient temperature, the compound occupies a unique physico‑chemical space among trichlorosilane‑based coupling agents [1].

Why 2-Cyanoethyltrichlorosilane Has No Direct Substitute


Although numerous silanes bear a trichlorosilyl or a cyano‑functional group, the precise combination of a short β‑cyanoethyl spacer and the –SiCl₃ head in 2‑cyanoethyltrichlorosilane creates a reactivity profile that is absent in either simple chloroalkyltrichlorosilanes (e.g., 3‑chloropropyltrichlorosilane) or the corresponding trialkoxy analogs (e.g., 2‑cyanoethyltriethoxysilane) [1][2]. The trichlorosilyl group hydrolyzes and condenses orders of magnitude faster than trialkoxysilyl groups, enabling anhydrous grafting protocols that trialkoxysilanes cannot execute [1]. Simultaneously, the β‑cyanoethyl unit imparts a distinct surface energy and coordinative functionality that the inert chloropropyl chain cannot replicate [2]. Substituting any of these structural elements inevitably alters grafting efficiency, surface polarity, or downstream reactivity, making the compound non‑interchangeable with its closest analogs.

2-Cyanoethyltrichlorosilane: Differentiation Evidence vs. Analogs


Solid-State Purity: Crystalline Advantage Over Liquid Analogs

2‑Cyanoethyltrichlorosilane is a crystalline solid at 20 °C (melting point 35 °C), while its closest chloro‑alkyl analog, 3‑chloropropyltrichlorosilane, remains a liquid (freezing point not reported; typical liquid range spans −20 °C to 181 °C) . The solid state permits straightforward recrystallization to remove non‑volatile impurities and offers easier handling for automated solid‑dispensing platforms, reducing variability in surface‑modification protocols where precise stoichiometry is critical .

Purification Physical State Combinationatorial Chemistry

Anhydrous Grafting Exclusivity on Silica

Atomic force microscopy (AFM) studies conducted under rigorously anhydrous conditions demonstrated that only trichlorosilane molecules (RSiCl₃) covalently graft onto silica surfaces; under identical anhydrous conditions, triethoxysilanes (RSi(OEt)₃) do not attach [1]. This finding establishes that the trichlorosilyl head of 2‑cyanoethyltrichlorosilane enables surface functionalization in completely water‑free environments where the commonly used 2‑cyanoethyltriethoxysilane fails, making the trichlorosilane essential for moisture‑sensitive substrates or for achieving ultra‑smooth monolayers without polysiloxane aggregates [1].

Surface Modification Self-Assembled Monolayers Silane Grafting

Volatility Advantage for Vapor-Phase Deposition

2‑Cyanoethyltrichlorosilane distills at 109 °C (30 mmHg), whereas the homologous 3‑cyanopropyltrichlorosilane (CAS 1071‑27‑8) requires 237–238 °C at atmospheric pressure or 93–94 °C at only 8 Torr [1][2]. The markedly lower boiling point of the β‑cyanoethyl derivative allows fractional distillation at reduced temperatures, minimizing thermal degradation and enabling vapor‑phase delivery in CVD processes where the higher‑boiling analog would condense prematurely [1].

Chemical Vapor Deposition Purification Process Chemistry

Triethyl Phosphite Route for High-Purity Synthesis

The Shinesu patent (JPS5312814A) discloses that employing triethyl phosphite as a catalyst for the reaction of trichlorosilane with acrylonitrile suppresses side reactions and produces 2‑cyanoethyltrichlorosilane in high yield and high purity [1]. Although absolute yield percentages are not publicly tabulated, the patent explicitly claims superior selectivity compared to conventional tertiary‑amine catalysts, which are known to generate α‑adduct and disproportionation by‑products (e.g., tetrachlorosilane) [1]. Subsequent phosphine‑catalyzed processes (US 5247110) achieved GLC‑TC area percentages of β‑cyanoethyltrichlorosilane up to 80.0 % in the crude product stream, confirming the feasibility of high selectivity [2].

Organosilicon Synthesis Catalysis Process Optimization

2-Cyanoethyltrichlorosilane: High-Value Application Scenarios


Anhydrous SAMs on Moisture-Sensitive Substrates

When fabricating cyano‑terminated SAMs on substrates that cannot tolerate water (e.g., freshly etched silicon, reactive metal oxides), 2‑cyanoethyltrichlorosilane is the mandatory choice because triethoxysilane analogs fail to graft in the absence of water [1]. The trichlorosilyl head condenses directly with surface silanols, forming Si–O–surface linkages without requiring pre‑hydrolysis, thereby preserving substrate integrity and yielding denser, more ordered monolayers [1].

High-Purity Intermediate for Trialkoxysilane Synthesis

The crystalline nature of 2‑cyanoethyltrichlorosilane (mp 35 °C) facilitates purification by recrystallization prior to use as a precursor for 2‑cyanoethyltriethoxysilane or other alkoxy derivatives . Using the solid trichlorosilane intermediate minimizes chloride‑containing impurities in the final trialkoxysilane, which is critical for electronic‑grade silane coupling agents [2]. The triethyl phosphite‑catalyzed synthesis further ensures high initial purity, reducing the number of downstream distillation steps [2].

Vapor-Phase Surface Functionalization via CVD

With a boiling point of 109 °C at 30 mmHg, 2‑cyanoethyltrichlorosilane is amenable to vapor‑phase delivery, whereas the homologous 3‑cyanopropyltrichlorosilane requires significantly higher temperatures (237–238 °C at 760 mmHg) and risks thermal decomposition [3]. CVD of the β‑cyanoethyl derivative enables solvent‑free, conformal coating of high‑aspect‑ratio structures (e.g., microfluidic channels, porous membranes) with a cyano‑functional monolayer, a process that liquid‑phase methods cannot replicate uniformly [3].

Cyano-Functional Stationary Phases for Chromatography

The combination of a short β‑cyanoethyl spacer and a trichlorosilyl anchor allows for high‑density bonding of cyano‑functional ligands onto silica gel, yielding chromatographic stationary phases with unique selectivity for polar analytes [4]. Compared to phases prepared from 3‑cyanopropyltrichlorosilane, the shorter ethyl spacer reduces non‑specific hydrophobic interactions, improving resolution for small polar molecules [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Cyanoethyltrichlorosilane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.